molecular formula C17H15ClN2O6S B2777201 N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 1261010-01-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No. B2777201
M. Wt: 410.83
InChI Key: DLQDUPYIVBSUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O6S and its molecular weight is 410.83. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, including compounds structurally related to the queried chemical, have been synthesized using carbodiimide condensation. These compounds were characterized by IR, 1H NMR, and elemental analyses, highlighting their potential in various chemical applications (Yu et al., 2014).

Antitumor Activity

  • Research on derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide has shown that these compounds exhibit considerable anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of molecules within this class (Yurttaş et al., 2015).

Spectroscopic and Quantum Studies

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including compounds with similar structural features, have been conducted to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest applications beyond pharmaceuticals, extending into materials science and renewable energy (Mary et al., 2020).

Anticonvulsant Evaluation

  • Derivatives of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have been synthesized and evaluated for anticonvulsant activities. This underscores the neuropharmacological interests in such compounds, with one derivative showing significant efficacy against models of epilepsy (Nath et al., 2021).

Antimicrobial Nano‐Materials

  • Studies on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have revealed that these compounds exhibit significant antimicrobial activities, particularly against fungal pathogens. This indicates their potential use in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

pKa Determination and Biological Activity

  • The determination of acidity constants (pKa) for newly synthesized derivatives, including compounds with structural similarities, has been carried out through UV spectroscopic studies. This research provides insights into the physicochemical properties that influence biological activity (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6S/c1-25-13-8-14(26-2)12(7-11(13)18)19-16(21)9-20-17(22)10-5-3-4-6-15(10)27(20,23)24/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQDUPYIVBSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.